3-chloro-4-fluoro-N-phenethylbenzenesulfonamide

Description

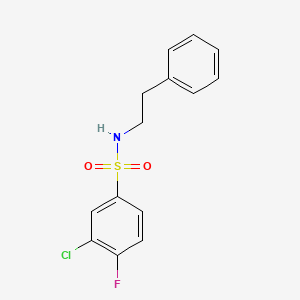

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO2S/c15-13-10-12(6-7-14(13)16)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGQECJQNRCYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with phenethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide exhibit potent anticancer properties. For instance, studies have shown that sulfonamides can inhibit the growth of cancer cells by targeting specific proteins involved in cell survival and proliferation. A notable example is the inhibition of the anti-apoptotic Bcl-2 family proteins, which play a crucial role in cancer cell survival .

1.2 Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The structural characteristics of this compound suggest potential efficacy against various bacterial strains. This compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly regarding sulfonamide derivatives that interact with enzymes involved in metabolic pathways. These studies help elucidate the mechanisms of action of sulfonamides and their derivatives, providing insights into their therapeutic potential .

2.2 Drug Design and Development

This compound serves as a scaffold for designing new drugs targeting various diseases. Its unique functional groups allow for modifications that can enhance potency and selectivity for specific biological targets, making it a valuable compound in drug discovery programs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the sulfonamide group allows it to interact with biological targets through hydrogen bonding and other interactions, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide can be contextualized against related sulfonamides and halogenated benzene derivatives. Below is a detailed analysis:

Substituent Effects on the Benzene Ring

- This compound: The electron-withdrawing Cl and F substituents polarize the benzene ring, enhancing electrophilic substitution resistance and stabilizing the sulfonamide group. This configuration is associated with improved metabolic stability compared to non-halogenated analogs .

- 4-Chloro-3-Nitrobenzenesulfonamide (): Replacing fluorine with a nitro (-NO₂) group increases the compound’s electron-deficient character, making it more reactive in nucleophilic aromatic substitution. Nitro groups also confer higher acidity to the sulfonamide proton (pKa ~8.5 vs. ~10 for chloro/fluoro derivatives), influencing solubility and protein binding .

- 3-Nitro-4-Chlorobenzenesulfonyl Amine (): Similar to the nitro analog above but lacks the phenethyl group.

Variations in N-Substituents

- 3-Chloro-4-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydro-6-Quinolinyl]benzenesulfonamide (): The tetrahydroquinoline substituent introduces a bicyclic amine, increasing molecular weight (MW = 437.9) and lipophilicity (logP ~3.2). Such modifications are common in central nervous system (CNS) drugs to enhance blood-brain barrier penetration .

N-(3-((1,4-Diazepan-1-yl)Methyl)Phenyl)-4-Chlorobenzenesulfonamide ():

A diazepanyl-methyl group adds conformational flexibility and basicity (pKa ~9.5), favoring interactions with G-protein-coupled receptors. This derivative showed moderate inhibitory activity against carbonic anhydrase isoforms (IC₅₀ = 120 nM) in preclinical studies .3-Chloro-4-Fluoro-N-(3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-yl)benzenesulfonamide ():

The triazole-containing substituent introduces hydrogen-bonding capability (via N-heterocycle) and higher polarity (MW = 346.81). Such derivatives are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .

Molecular Weight and Pharmacokinetic Implications

| Compound Name | Benzene Substituents | N-Substituent | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | 3-Cl, 4-F | Phenethyl | ~325.8 (calc.) | Enzyme inhibition, antimicrobial | [7, 10] |

| N-(Tetrahydroquinolinyl) analog | 3-Cl, 4-F | 1-(Propylsulfonyl)-tetrahydroquinolinyl | 437.9 | CNS-targeted drug candidates | [2] |

| Diazepanyl-methyl derivative | 4-Cl | 1,4-Diazepan-1-yl-methyl | 379.90 | Carbonic anhydrase inhibition | [5] |

| Triazolyl-butan-2-yl analog | 3-Cl, 4-F | Triazolyl-butan-2-yl | 346.81 | Kinase inhibitor scaffolds | [10] |

Biological Activity

3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with phenethylamine derivatives. The synthesis process can be optimized through various methods, including microwave-assisted reactions and solvent-free conditions, which enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related benzenesulfonamide derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. Notably, certain derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating potent anti-proliferative activity. The most active compounds also demonstrated selectivity against cancer cells compared to normal cells, with selectivity indices ranging from 5.5 to 17.5 times .

The mechanism by which these compounds exert their anticancer effects involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX leads to disrupted pH regulation within the tumor microenvironment, promoting apoptosis in cancer cells. For example, one study reported that a derivative induced a 22-fold increase in annexin V-FITC-positive apoptotic cells in MDA-MB-231 lines compared to controls .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that related sulfonamides can inhibit bacterial growth and biofilm formation. For instance, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL . The mechanism is believed to involve the disruption of bacterial carbonic anhydrases, which are crucial for bacterial survival.

Case Studies

| Study | Cell Line | IC50 (μM) | Selectivity | Mechanism |

|---|---|---|---|---|

| Study A | MDA-MB-231 | 1.52 | 17.5 | CA IX Inhibition |

| Study B | MCF-7 | 6.31 | 5.5 | Apoptosis Induction |

| Study C | S. aureus | 50 (inhibition) | N/A | Antibacterial Activity |

Pharmacokinetics and Toxicity

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents . However, comprehensive toxicity assessments are necessary to ensure safety in clinical applications.

Q & A

Q. What are the common synthetic routes for 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted benzene precursor. For example, sulfonyl chloride intermediates (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) react with phenethylamine under basic conditions (e.g., NaOH or triethylamine) in solvents like dichloromethane or DMF . Temperature control (0–25°C) prevents side reactions like hydrolysis. Yield optimization requires inert atmospheres (N₂/Ar) to avoid oxidation. Analytical validation via HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C, ¹⁹F for fluorine) ensures structural fidelity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of chloro/fluoro substituents; ¹⁹F NMR tracks fluorine environments .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC/UPLC : Monitors purity (>99% for pharmacological studies) and identifies byproducts like hydrolyzed sulfonic acids .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. What are the common reaction pathways observed for this sulfonamide under varying conditions?

- Methodological Answer : Reactivity depends on substituents and conditions:

- Substitution : Chloro/fluoro groups undergo nucleophilic aromatic substitution (e.g., with amines or thiols) under catalysis (CuI or Pd) .

- Hydrolysis : Acidic/alkaline conditions yield sulfonic acids (confirmed via FTIR, S=O stretches at ~1350 cm⁻¹) .

- Oxidation/Reduction : Controlled oxidation of the phenethyl group forms ketones (via KMnO₄), while reduction (NaBH₄) produces alcohols .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl or pyrazole groups) influence enzyme inhibition efficacy?

- Methodological Answer : Substituents modulate binding affinity and selectivity:

| Modification | Biological Impact | Experimental Validation |

|---|---|---|

| Trifluoromethyl (-CF₃) | Enhances lipophilicity and metabolic stability; improves COX-2 inhibition . | IC₅₀ assays (e.g., COX-2 inhibition ≤ 50 nM) . |

| Pyrazole moiety | Introduces hydrogen-bonding interactions with kinase ATP-binding pockets . | Molecular docking (ΔG ≤ -9 kcal/mol) . |

- Structure-activity relationship (SAR) studies require combinatorial libraries and dose-response assays .

Q. How can computational methods (e.g., DFT or QM/MM) optimize reaction design and predict regioselectivity?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) model transition states to predict substitution sites. For example:

- DFT : Calculates activation barriers for chloro vs.fluoro substitution (ΔΔG‡ ≥ 2 kcal/mol favors fluoro displacement) .

- QM/MM : Simulates solvent effects (e.g., DMF stabilizes charged intermediates) to guide solvent selection .

- Machine Learning : Trains on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. How can researchers resolve contradictions in substitution reaction outcomes reported in literature?

- Methodological Answer : Conflicting data (e.g., variable yields for amine substitutions) arise from:

- Nucleophile Strength : Primary amines (e.g., methylamine) react faster than bulky tert-butylamine (steric hindrance) .

- Solvent Polarity : Polar aprotic solvents (DMF) accelerate SNAr mechanisms vs. nonpolar solvents (toluene) .

- Catalyst Optimization : Pd(OAc)₂/Xantphos improves regioselectivity for meta-substitution (validated via ¹H NMR coupling constants) .

Systematic kinetic studies (e.g., Eyring plots) and in situ IR monitoring clarify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.